molecular formula C12H8Cl2N4 B11845519 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11845519
M. Wt: 279.12 g/mol
InChI Key: ZRGNKDFLZZACDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine: is an organic compound with the molecular formula C12H8Cl2N4 . This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.

    Cyclization Reactions: The compound can form various cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions:

    Nucleophiles: Piperidine, pyrrolidine, cyclohexylamine, benzylamine, hydrazine hydrate.

    Electrophiles: Aromatic aldehydes, ethyl acetoacetate, acetylacetone.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, chloroform.

Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C12H8Cl2N4

Molecular Weight

279.12 g/mol

IUPAC Name

4-chloro-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H8Cl2N4/c1-7-2-3-8(4-10(7)13)18-12-9(5-17-18)11(14)15-6-16-12/h2-6H,1H3

InChI Key

ZRGNKDFLZZACDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.